molecular formula C14H18N4O2 B11015612 6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one

6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one

Cat. No.: B11015612
M. Wt: 274.32 g/mol
InChI Key: FXEFVRYMOKTCQJ-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one: FMP , is a heterocyclic compound with an intriguing structure. Let’s break it down:

  • The pyridazinone core consists of a pyridazine ring fused with a ketone group (C=O) at position 3.
  • The furan substituent (furan-2-yl) is attached to one of the carbon atoms in the pyridazine ring.
  • The methylpiperazine moiety (4-methylpiperazin-1-yl)methyl] is linked to another carbon atom in the pyridazine ring.

Preparation Methods

Synthetic Routes:

    Heterocyclization Approach:

    Cyclization of Pyridazine Hydrazones:

Industrial Production:

  • While FMP is not produced on a large scale industrially, research laboratories often synthesize it for scientific investigations.

Chemical Reactions Analysis

FMP undergoes various reactions:

    Oxidation: FMP can be oxidized to form its corresponding pyridazinone N-oxide.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: The furan-2-yl group can be substituted with other functional groups.

    Reagents and Conditions: Specific reagents and conditions depend on the desired modification.

Scientific Research Applications

FMP finds applications in several fields:

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

    Molecular Targets: FMP likely interacts with proteins or nucleic acids.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • FMP’s uniqueness lies in its combination of furan, pyridazine, and methylpiperazine moieties.
  • Similar Compounds: None with precisely the same structure, but related pyridazinones exist.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C14H18N4O2/c1-16-6-8-17(9-7-16)11-18-14(19)5-4-12(15-18)13-3-2-10-20-13/h2-5,10H,6-9,11H2,1H3

InChI Key

FXEFVRYMOKTCQJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

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